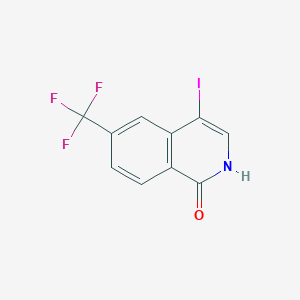
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is a chemical compound with the molecular formula C₁₀H₅F₃INO. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is of interest due to its unique structural features, which include an iodine atom and a trifluoromethyl group attached to the isoquinoline ring. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable isoquinoline precursor. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) under specific conditions. The hydroxyl group at the 1-position is usually introduced through a subsequent oxidation step.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)isoquinolin-1-ol.
科学研究应用
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
4-Iodoisoquinolin-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)isoquinolin-1-ol:
4-Bromo-6-(trifluoromethyl)isoquinolin-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and interactions.
Uniqueness
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C10H5F3INO |
|---|---|
分子量 |
339.05 g/mol |
IUPAC 名称 |
4-iodo-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)5-1-2-6-7(3-5)8(14)4-15-9(6)16/h1-4H,(H,15,16) |
InChI 键 |
HATONOYPJIFUQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


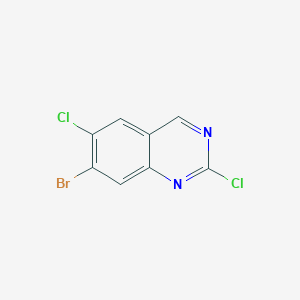

![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
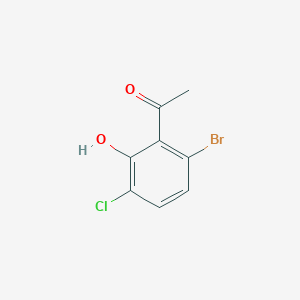
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
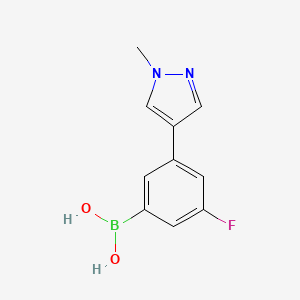

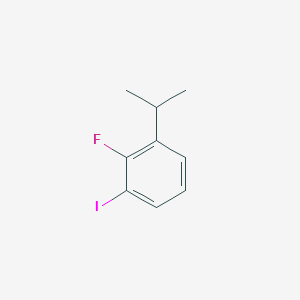
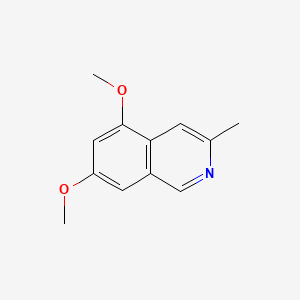
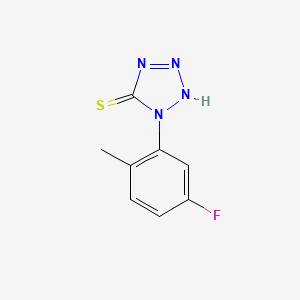
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)
